Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18639021
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |
| Standard InChI Key | SKUKFAYPHRIZHE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . Its IUPAC name is tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, reflecting the presence of a pyrrolidine ring substituted at the 2-position with a 3-ethoxy-3-oxopropyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.
Key Structural Features:
-
Pyrrolidine backbone: A five-membered saturated heterocycle with one nitrogen atom.
-
Boc group: Provides steric protection and modulates reactivity during synthetic processes.
-
Ethyl ester functionality: Enhances solubility and participates in further chemical transformations.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.35 g/mol | |
| IUPAC Name | tert-Butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate | |
| CAS Number | 1190441-64-5 |
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound typically involves N-heterocyclization strategies. A notable method, described in a Princeton University protocol, employs a dual catalytic system:
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) for radical generation.
-
Reactants: Boc-protected proline (Boc-Pro-OH), ethyl 4-bromobutyrate.
-
Conditions: MeCN solvent, K₂CO₃ base, H₂O additive, 20–24 h reaction time.
-
Yield: ~64% after flash chromatography.
Industrial Production
Industrial-scale synthesis optimizes cost and efficiency using continuous flow reactors. Key steps include:
-
Protection: Boc-group introduction via di-tert-butyl dicarbonate.
-
Alkylation: Ethyl ester formation under acidic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Cyclization | Ir/Ni dual catalyst | MeCN, 25°C, 24 h | 64% |
| Esterification | Ethanol, H₂SO₄ | Reflux, 6 h | 85% |
Chemical Reactivity and Applications
Key Reactions
-
Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/MeOH) to yield a free amine .
-
Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) converts the ethyl ester to a carboxylic acid.
-
Nucleophilic Substitution: The pyrrolidine nitrogen participates in alkylation or acylation reactions .
Applications in Medicinal Chemistry
-
Chiral Building Block: Used in asymmetric synthesis of bioactive molecules, including protease inhibitors .
-
Intermediate for Drug Candidates: Featured in the synthesis of kinase degraders and antibody-drug conjugates (ADCs) .
Comparison with Analogous Compounds
Structural Analogues
-
tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: Differs in stereochemistry at the 3-position; impacts enantioselectivity in catalysis .
-
Ethyl 1-Boc-pyrrolidine-3-acetate: Lacks the propane linker, reducing conformational flexibility .
Table 3: Comparative Analysis of Pyrrolidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume